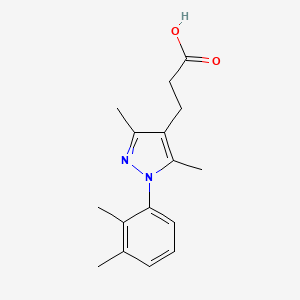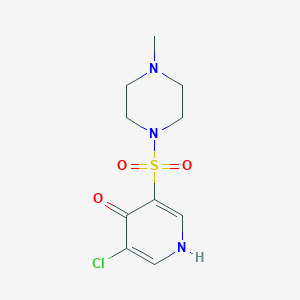
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)chinolin-4(1H)-on umfasst typischerweise mehrstufige organische Reaktionen. Ein üblicher Weg könnte beinhalten:
Ausgangsmaterial: Die Synthese kann mit einem substituierten Anilin oder einer ähnlichen aromatischen Verbindung beginnen.
Cyclisierung: Der Zwischenstoff wird Cyclisierungsreaktionen unterzogen, um den Chinolinkern zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung des Synthesewegs für die großtechnische Produktion umfassen, wobei der Schwerpunkt auf Ausbeute, Reinheit und Wirtschaftlichkeit liegt. Dies könnte beinhalten:
Katalyse: Einsatz effizienter Katalysatoren zur Beschleunigung der Reaktion.
Reinigung: Einsatz von Techniken wie Kristallisation oder Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)chinolin-4(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können den Chinolinring oder die Seitenketten verändern.
Substitution: Elektrophile oder nukleophile Substitutionsreaktionen können bestimmte Atome oder Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium auf Kohlenstoff, Platin.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So könnte beispielsweise die Oxidation zu Chinolin-N-Oxiden führen, während die Reduktion zu teilweise hydrierten Chinolinderivaten führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner möglichen biologischen Aktivitäten, wie z. B. antimikrobielle oder Antikrebsaktivität, untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)chinolin-4(1H)-on würde seine Interaktion mit spezifischen molekularen Zielstrukturen umfassen. Dies könnte beinhalten:
Enzymhemmung: Bindung an und Hemmung der Aktivität bestimmter Enzyme.
Rezeptormodulation: Interaktion mit zellulären Rezeptoren, um deren Aktivität zu modulieren.
Stoffweginterferenz: Beeinflussung biochemischer Stoffwechselwege, die an Krankheitsprozessen beteiligt sind.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Die Stammverbindung mit einer ähnlichen Kernstruktur.
8-Hydroxychinolin: Bekannt für seine antimikrobiellen Eigenschaften.
Chlorquin: Ein bekanntes Antimalariamittel mit einem Chinolinkern.
Einzigartigkeit
5,8-Dimethoxy-2-methyl-1-(2-oxopropyl)chinolin-4(1H)-on ist aufgrund seiner spezifischen funktionellen Gruppen einzigartig, die im Vergleich zu anderen Chinolinderivaten unterschiedliche biologische Aktivitäten oder chemische Reaktivität verleihen können.
Eigenschaften
Molekularformel |
C15H17NO4 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
5,8-dimethoxy-2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C15H17NO4/c1-9-7-11(18)14-12(19-3)5-6-13(20-4)15(14)16(9)8-10(2)17/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
KJDSVGMCDRTZBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1CC(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


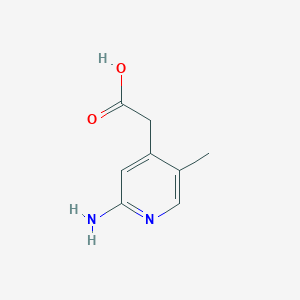


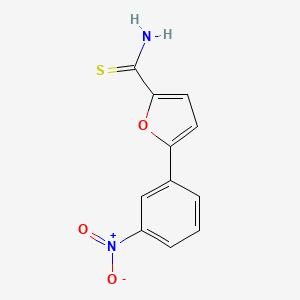
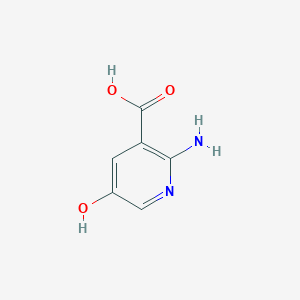



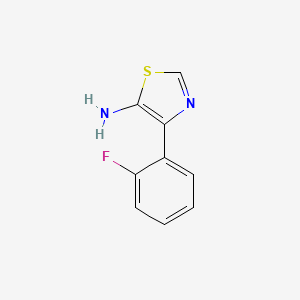

![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)

